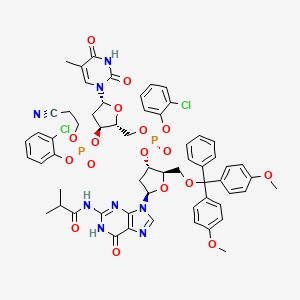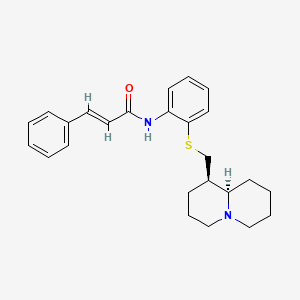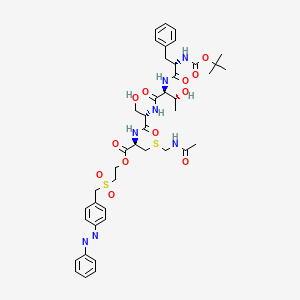
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonyl, azo, and peptide moieties. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a phenyl group. The sulphonyl group is then introduced via sulphonation. The peptide chain is synthesized separately using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), and is subsequently attached to the azo-sulphonyl intermediate through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers and automated systems to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo group may yield nitroso compounds, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulphonyl and azo groups play crucial roles in its binding affinity and specificity. The peptide chain enhances its solubility and bioavailability, allowing it to effectively modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-cysteinate can be compared with other azo-sulphonyl-peptide compounds, such as:
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-alaninate
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(N-(tert-butoxycarbonyl)-3-phenyl-L-alanyl)-L-threonyl)-L-seryl)-L-glycinate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its diverse applications in research make it a valuable compound for further study.
Propriétés
Numéro CAS |
76408-63-4 |
|---|---|
Formule moléculaire |
C42H55N7O12S2 |
Poids moléculaire |
914.1 g/mol |
Nom IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C42H55N7O12S2/c1-27(51)36(47-37(53)33(22-29-12-8-6-9-13-29)46-41(57)61-42(3,4)5)39(55)44-34(23-50)38(54)45-35(24-62-26-43-28(2)52)40(56)60-20-21-63(58,59)25-30-16-18-32(19-17-30)49-48-31-14-10-7-11-15-31/h6-19,27,33-36,50-51H,20-26H2,1-5H3,(H,43,52)(H,44,55)(H,45,54)(H,46,57)(H,47,53)/t27-,33+,34+,35+,36+/m1/s1 |
Clé InChI |
PSMVBEIEHIATJT-VYROIVHJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


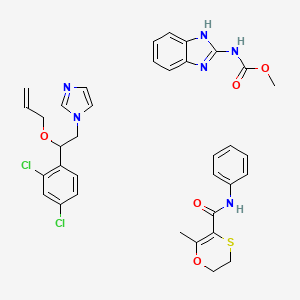
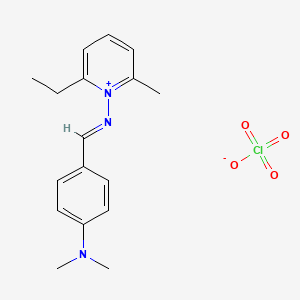
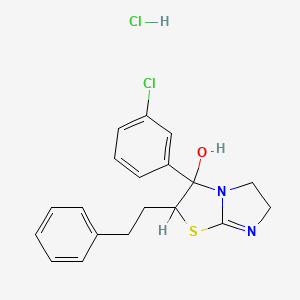
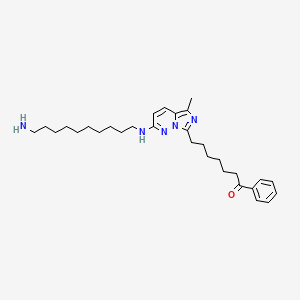

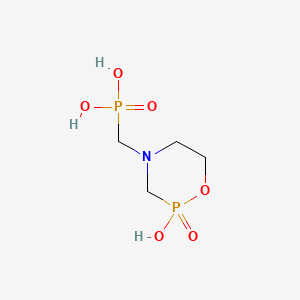
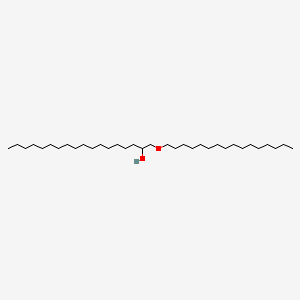
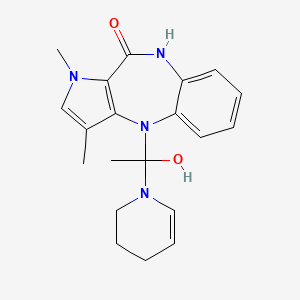
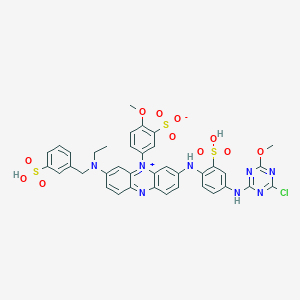

![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)

